molecular formula C21H17N3O5S2 B2408784 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-74-7

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2408784
CAS No.: 851977-74-7
M. Wt: 455.5
InChI Key: WMZWFVILHKKKSG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown potential as an anti-inflammatory and anti-cancer agent . Its ability to interact with various biological targets makes it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-cancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxylate share structural similarities.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylate and pyridazine-4-carboxamide.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and heterocyclic core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-3-29-21(27)17-14-11-31-19(22-18(25)15-5-4-10-30-15)16(14)20(26)24(23-17)12-6-8-13(28-2)9-7-12/h4-11H,3H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZWFVILHKKKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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